

E7130: A Synthetic Halichondrin B Analog Targeting the Tumor Microenvironment

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Compound of Interest

Compound Name: E7130

Cat. No.: B10860285

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetically accessible analog of the marine natural product halichondrin B, developed through a joint research effort between Eisai and Harvard University.[1][2] Unlike its parent compound, which is limited by natural supply, **E7130** can be produced on a gram scale through total synthesis, enabling comprehensive preclinical and clinical evaluation.[2][3][4] This agent exhibits a dual mechanism of action, functioning as both a potent microtubule dynamics inhibitor and a modulator of the tumor microenvironment (TME).[1][5][6] Specifically, **E7130** has been shown to suppress cancer-associated fibroblasts (CAFs) and promote vascular remodeling within the TME, offering a novel approach to cancer therapy.[2][5] A Phase I clinical trial (NCT03444701) has been completed, establishing the maximum tolerated dose for further studies.[7] This technical guide provides a comprehensive overview of **E7130**, including its relationship to halichondrin B, its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: From Marine Sponge to Synthetic Anticancer Agent

Halichondrin B, a complex polyether macrolide isolated from the marine sponge *Halichondria okadai*, demonstrated remarkable antitumor activity in preclinical models.[2] However, its scarcity from natural sources severely hampered its clinical development.[2] This challenge

spurred efforts in total synthesis, culminating in the successful synthesis of halichondrin B and its analogs. **E7130** emerged from these efforts as a promising clinical candidate, retaining the potent anticancer properties of the natural product while being amenable to large-scale synthetic production.^{[2][8][9]} The total synthesis of **E7130** is a significant achievement, involving a multi-step process to control its 31 asymmetric carbons and yield a highly pure product.^{[2][3]}

Mechanism of Action

E7130 exerts its anticancer effects through a distinct dual mechanism of action:

2.1. Microtubule Dynamics Inhibition: Similar to other halichondrin analogs, **E7130** is a potent inhibitor of microtubule dynamics.^{[5][8]} It disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.^[6]

2.2. Tumor Microenvironment Modulation: A key differentiator for **E7130** is its ability to remodel the TME.^{[2][5]} This activity is primarily attributed to its effects on two critical components of the TME:

- **Suppression of Cancer-Associated Fibroblasts (CAFs):** **E7130** has been shown to reduce the population of α -SMA-positive CAFs within tumors.^{[2][5]} This effect is mediated through the inhibition of the TGF- β -induced PI3K/AKT/mTOR signaling pathway in fibroblasts, preventing their transdifferentiation into a myofibroblast phenotype.^{[1][5]}
- **Vascular Remodeling:** **E7130** promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral CD31-positive endothelial cells.^[2]

By targeting both the cancer cells directly and the supportive stromal environment, **E7130** presents a multi-pronged attack on tumor growth and progression.

Quantitative Data

In Vitro Cytotoxicity

While specific IC₅₀ values for a wide range of cell lines are not extensively consolidated in the public domain, available data indicates that **E7130** exhibits potent low nanomolar to sub-nanomolar activity against various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Reference
KPL-4	Breast Cancer	0.01-0.1	[10]
OSC-19	Head and Neck Squamous Cell Carcinoma	0.01-0.1	[10]
FaDu	Head and Neck Squamous Cell Carcinoma	0.01-0.1	[10]
HSC-2	Head and Neck Squamous Cell Carcinoma	0.01-0.1	[10]

Table 1: In Vitro Cytotoxicity of **E7130** in Various Cancer Cell Lines

Preclinical In Vivo Efficacy

E7130 has demonstrated significant antitumor activity in various xenograft models.

Xenograft Model	Cancer Type	Dose (µg/kg)	Treatment Schedule	Tumor Growth Inhibition	Reference
HSC-2 (orthotopic)	Head and Neck Squamous Cell Carcinoma	90	Not specified	Combination with cetuximab showed prominent effect	[6]
FaDu	Head and Neck Squamous Cell Carcinoma	90	Intravenously	Synergistic antitumor activity with cetuximab	[5]
MCF-7	Breast Cancer	90, 180	Intravenously on days 0 and 7	Significant antitumor activity and tumor volume reduction	[5]
MDA-MB-231	Breast Cancer	90, 180	Intravenously on days 0 and 7	Significant antitumor activity	[5]
OD-BRE-0438 (PDX)	Breast Cancer	180	Intravenously on days 0 and 7	Significant antitumor activity and tumor volume reduction	[5]

Table 2: Preclinical In Vivo Efficacy of **E7130** in Xenograft Models

Clinical Pharmacokinetics (Phase I)

The first-in-human study (NCT03444701) of **E7130** in patients with advanced solid tumors established the maximum tolerated dose (MTD) and provided initial pharmacokinetic data.[\[7\]](#)

Dosing Schedule	Maximum Tolerated Dose (MTD)
Every 3 weeks (Q3W)	480 µg/m ²
Every 2 weeks (Q2W)	300 µg/m ²

Table 3: Maximum Tolerated Dose of **E7130** in Phase I Clinical Trial[7]

Detailed pharmacokinetic parameters such as C_{max}, AUC, and half-life from this study are not yet fully published. Preclinical pharmacokinetic studies in mice and rats indicated a relatively short half-life.

Experimental Protocols

Total Synthesis of **E7130**

The total synthesis of **E7130** is a complex, multi-step process. While a detailed, step-by-step protocol is proprietary, the overall strategy involves the convergent synthesis of two complex fragments, the "left-half" and "right-half" of the molecule, followed by their coupling and final macrocyclization.[8][9] Key reactions employed in the synthesis include Nozaki-Hiyama-Kishi (NHK) reactions and other advanced organic chemistry transformations to stereoselectively construct the numerous chiral centers.[9] The process has been optimized for gram-scale production under Good Manufacturing Practice (GMP) conditions.[2][3]

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of **E7130** on the polymerization of tubulin into microtubules. A general protocol is as follows:

- Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), and **E7130** at various concentrations.
- Procedure: a. On ice, prepare a reaction mixture containing tubulin and polymerization buffer. b. Add GTP to initiate polymerization. c. Add **E7130** or vehicle control to the reaction mixture. d. Transfer the mixture to a pre-warmed 37°C microplate reader. e. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

- Analysis: Compare the polymerization curves of **E7130**-treated samples to the control to determine the inhibitory effect.

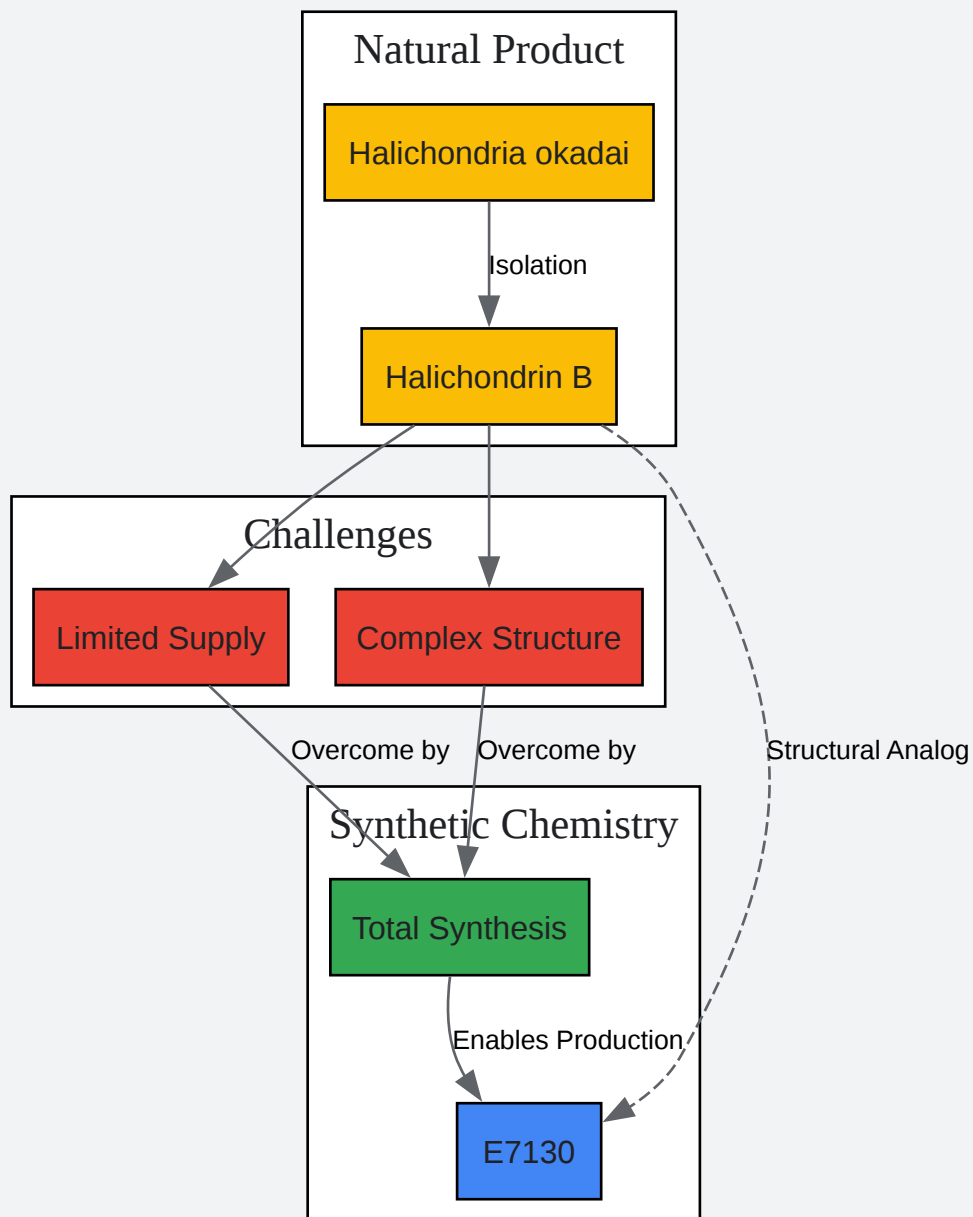
In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of **E7130** in a living organism. A general protocol is as follows:

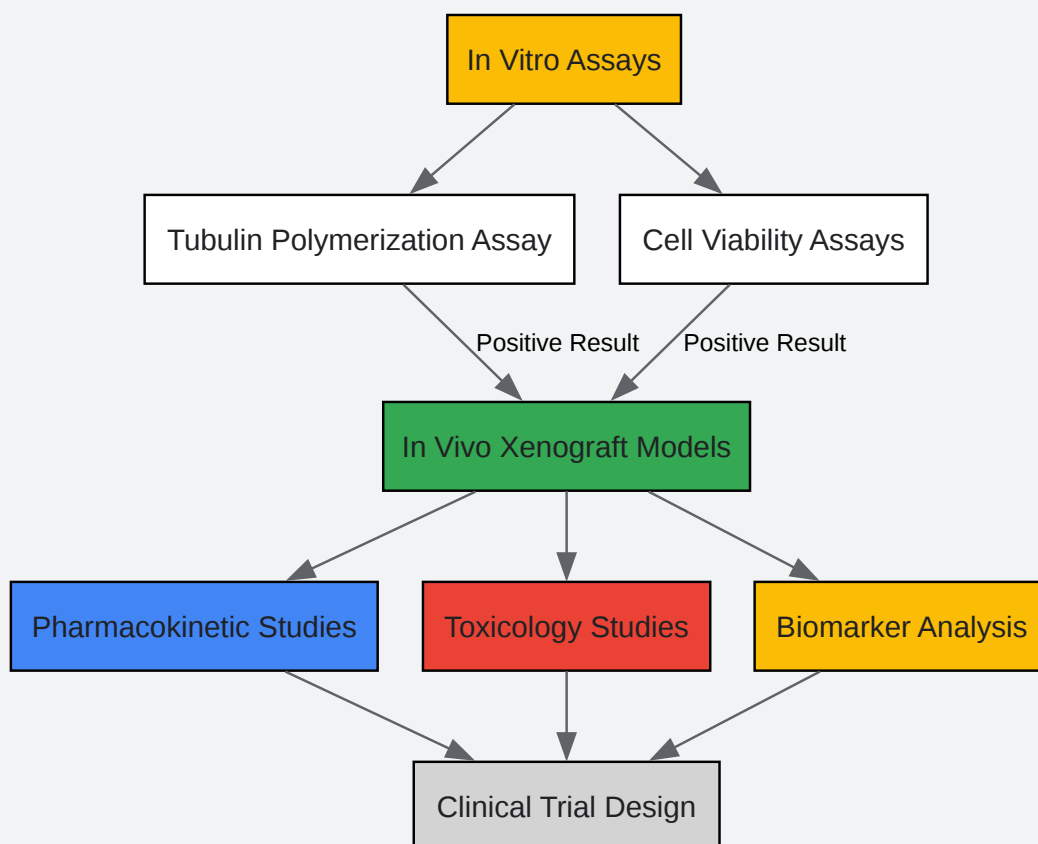
- Cell Culture and Animal Model: a. Culture human cancer cell lines of interest under standard conditions. b. Use immunodeficient mice (e.g., nude or SCID mice).
- Tumor Implantation: a. Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). b. Subcutaneously inject the cell suspension into the flank of the mice.
- Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control groups. b. Administer **E7130** (intravenously) or vehicle control according to the desired dosing schedule and dose levels.
- Monitoring and Endpoint: a. Measure tumor volume and body weight regularly (e.g., 2-3 times per week). b. The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
- Analysis: a. Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group. b. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for biomarkers like α -SMA and CD31).

Visualizations

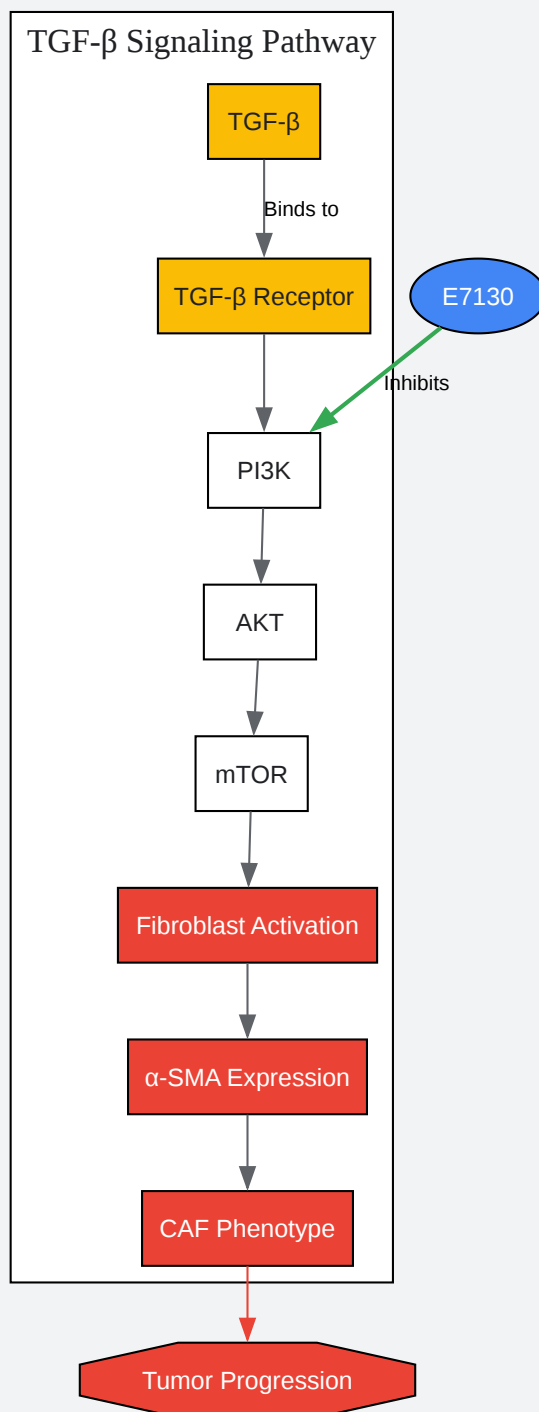
Logical Relationship of Halichondrin B and E7130



Preclinical Evaluation Workflow for E7130



E7130 Mechanism of Action on Cancer-Associated Fibroblasts

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